Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate
Description
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate (CAS: 1158260-61-7) is a piperidine derivative with a pyridinyl ethyl substituent and a sodium carboxylate group. Its molecular formula is C₁₃H₁₇N₂NaO₂, and it has a molecular weight of 256.28 g/mol . The sodium salt form enhances aqueous solubility, making it advantageous for pharmaceutical applications requiring bioavailability. The pyridinyl group may contribute to receptor targeting, particularly in neurological or enzyme inhibition contexts.
Properties
IUPAC Name |
sodium;1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.Na/c16-13(17)12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11;/h1-2,6-7,12H,3-5,8-10H2,(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPJBBDLCEYEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)[O-])CCC2=CC=NC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate generally involves:
- Functionalization of the piperidine ring at the 4-position with a carboxylate group.
- Introduction of the 2-pyridin-4-ylethyl substituent at the nitrogen (1-position) of the piperidine ring.
- Conversion of the carboxylic acid group to the sodium carboxylate salt.
This approach typically requires the use of protected intermediates and halogenated alkyl pyridine derivatives as alkylating agents.
Key Preparation Steps and Methods
Preparation of 1-(2-halogen-ethyl)-4-piperidinecarboxylic Acid Esters
A foundational step involves synthesizing 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl esters, which serve as intermediates for further substitution reactions. This method is described in patent WO2016071792A1, where 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid esters are prepared using halogenated ethyl reagents and piperidine derivatives under controlled conditions. The use of isopropanol as a solvent and NMR spectroscopy for monitoring purity and structure confirmation is noted.
Alkylation Using 2-(Bromomethyl)pyridine Derivatives
A critical alkylation step involves reacting 1-Boc-4-cyanopiperidine or related piperidine derivatives with 2-(bromomethyl)pyridine hydrobromide. This reaction typically employs a base such as N,N-diisopropylethylamine (DIPEA) to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution on the bromomethyl pyridine. The reaction is performed in toluene at room temperature, followed by addition of potassium bis(trimethylsilyl)amide in tetrahydrofuran to promote completion.
This step yields tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate, an important intermediate that can be further converted to the target compound.
Conversion to Sodium Carboxylate Salt
After obtaining the 4-carboxylic acid derivative on the piperidine ring, neutralization with sodium hydroxide or sodium carbonate converts the acid to the sodium carboxylate salt. This step is typically conducted in aqueous media under controlled pH to ensure complete salt formation.
Detailed Reaction Conditions and Yields
| Step | Reactants & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1-Boc-4-cyanopiperidine + 2-(bromomethyl)pyridine hydrobromide + DIPEA | Toluene | Room temp | 15 min stirring + 1 hr reaction | ~49% | Alkylation step with base addition at 0°C |
| 2 | Addition of potassium bis(trimethylsilyl)amide in THF | THF | Room temp | 1 hr | - | Promotes substitution completion |
| 3 | Hydrolysis and neutralization to sodium salt | Aqueous NaOH solution | Room temp | Variable | - | Salt formation step |
Data adapted from synthesis protocols in Chemicalbook and patent WO2016071792A1.
Research Findings and Analytical Data
- NMR Spectroscopy is routinely used to confirm the structure and purity of intermediates and final products, with characteristic chemical shifts for the piperidine ring protons and pyridine aromatic protons.
- The use of protecting groups such as Boc (tert-butoxycarbonyl) on the piperidine nitrogen is essential to prevent unwanted side reactions during alkylation and to improve yield and selectivity.
- The halogenated ethyl intermediates provide good leaving groups for nucleophilic substitution, facilitating efficient introduction of the pyridin-4-ylethyl moiety.
- The final sodium salt form enhances water solubility and stability, which is important for downstream applications.
Summary of Preparation Methodology
| Preparation Stage | Description | Key Reagents | Purpose |
|---|---|---|---|
| Ester Formation | Synthesis of 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid esters | Halogenated ethyl reagents, piperidine derivatives | Intermediate for alkylation |
| Alkylation | N-alkylation of piperidine with 2-(bromomethyl)pyridine hydrobromide | DIPEA, potassium bis(trimethylsilyl)amide | Introduce pyridin-4-ylethyl group |
| Deprotection & Hydrolysis | Removal of protecting groups and conversion to acid | Acid/base treatments | Prepare carboxylic acid intermediate |
| Salt Formation | Neutralization with sodium hydroxide | NaOH or sodium carbonate | Form sodium carboxylate salt |
Chemical Reactions Analysis
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry:
- Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate serves as a precursor in the development of novel drugs targeting specific molecular pathways. Its structural features allow it to interact with various biological targets, making it a candidate for drug design against diseases such as cancer and neurodegenerative disorders .
-
Neuropharmacology:
- The compound has shown potential in influencing neurotransmitter systems, particularly in modulating monoamine oxidase (MAO) activity. This interaction suggests its utility in treating mood disorders and cognitive impairments . In vivo studies indicate promising effects on cognitive functions in models of neurodegenerative diseases .
- Antiviral Research:
The biological activity of this compound is attributed to its ability to engage in various interactions within biological systems:
- Anticancer Potential: Studies demonstrate that derivatives of this compound exhibit cytotoxicity against cancer cell lines, suggesting its role as an anticancer agent .
- Cholinesterase Inhibition: The compound has been investigated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in Alzheimer's disease therapy. This inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .
Case Studies and Research Findings
Recent research has focused on synthesizing analogs of this compound and evaluating their biological activities:
Mechanism of Action
The mechanism of action of Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to interact with proteins and enzymes, affecting their structure and function . This interaction can lead to changes in cellular processes and biochemical pathways, although the exact molecular targets and mechanisms are not fully understood .
Comparison with Similar Compounds
Ethyl Esters with Benzyl Substituents
- Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) and ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e) ():
- Structural Differences : These compounds lack the pyridinyl ethyl group and sodium carboxylate, instead featuring benzyl substituents and ethyl esters.
- Synthesis : Higher yields (60.6–76.6%) compared to halogenated derivatives (e.g., 34% in ).
- Physicochemical Properties : IR spectra show C=O stretches at ~1730 cm⁻¹, consistent with ester groups. LC-MS confirms molecular ions (e.g., m/z 282 for 3d) .
Halogenated Pyridinyl Derivatives
- Synthesis: Lower yield (34%) due to steric and electronic challenges in halogenation . Applications: Halogens may improve metabolic stability or target affinity in drug candidates.
Sulfonamide-Containing Derivatives
- Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (): Structural Differences: A sulfamoylbenzoyl group replaces the pyridinyl ethyl chain, introducing a sulfonamide moiety. Synthesis: Uses coupling agents (EDCI/HOBt) for amide bond formation, differing from the sodium salt’s likely hydrolysis-based synthesis.
Tosylquinolinyl Derivatives
- Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate (): Structural Differences: The bulky tosylquinolinyl group may hinder membrane permeability but enhance antibacterial activity. Characterization: X-ray diffraction confirms planar quinoline and piperidine rings. Molecular docking predicts interactions with bacterial targets .
Sodium Salt vs. Ethyl Carboxylates
| Property | Sodium Salt (Target) | Ethyl Ester Derivatives |
|---|---|---|
| Solubility | High (ionic form) | Moderate (ester) |
| Log S | ~-2 (estimated) | -2.8 (reported) |
| TPSA (Ų) | ~70 | 45–55 |
- Bioavailability : The sodium salt’s ionic form improves water solubility, critical for oral or injectable formulations .
Key Differentiators of Sodium 1-(2-Pyridin-4-ylethyl)piperidine-4-carboxylate
Enhanced Solubility : The sodium carboxylate group increases hydrophilicity compared to ester or free acid analogs.
Structural Uniqueness : The pyridinyl ethyl chain may facilitate interactions with nicotinic acetylcholine receptors or kinases.
Synthetic Accessibility : Likely derived from ethyl ester hydrolysis (e.g., using NaOH, as in ), though direct synthesis details are sparse.
Biological Activity
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects, and discusses its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
This compound features a piperidine core substituted with a pyridine moiety. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, which is essential for its activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Observed |
|---|---|---|
| Staphylococcus aureus | 0.0039 mg/mL | Complete death in 8 hours |
| Escherichia coli | 0.025 mg/mL | Significant inhibition |
| Pseudomonas aeruginosa | >0.1 mg/mL | Moderate activity |
These results suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains of bacteria .
Anticancer Properties
This compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the compound's effects on FaDu hypopharyngeal tumor cells, revealing that it induced apoptosis at concentrations lower than those required for standard chemotherapeutics like bleomycin. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound interacts with specific receptors involved in neurotransmission and inflammation, potentially providing neuroprotective effects .
- Structural Interactions : The presence of the pyridine and piperidine groups allows for hydrogen bonding and hydrophobic interactions, enhancing binding affinity to molecular targets .
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective roles of this compound. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.
Table 2: Neuroprotective Activity
| Assay Type | Result |
|---|---|
| Oxidative Stress Model | Reduced apoptosis by 40% |
| Neurotransmitter Modulation | Enhanced levels of acetylcholine |
These findings suggest that the compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate?
The synthesis typically involves alkylation of a piperidine-4-carboxylate precursor. For example, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (a structural analog) is synthesized via nucleophilic substitution using 1-bromo-2-chloroethane and an organic base (e.g., sodium carbonate) in solvents like toluene or tetrahydrofuran . Subsequent hydrolysis of the ester group and sodium salt formation yields the target compound. Key steps include optimizing reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios to improve yield.
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and ring conformation. For instance, piperidine derivatives show distinct proton signals for equatorial/axial hydrogens (δ 2.1–3.5 ppm) . High-Resolution Mass Spectrometry (HRMS) or LC-MS validates molecular weight, while HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) ensures purity by separating polar impurities .
Q. What are the primary research applications of this compound in pharmaceutical studies?
Piperidine-4-carboxylate derivatives are explored as intermediates in drug development, particularly for anticholinergic agents (e.g., umeclidinium bromide) . The pyridinyl-ethyl substituent may enhance binding to nicotinic or muscarinic receptors, making it relevant for studying respiratory or neurological targets .
Advanced Research Questions
Q. How can researchers resolve low yields during the alkylation step of the piperidine ring?
Competing side reactions (e.g., over-alkylation) often reduce yields. Strategies include:
- Using bulky bases (e.g., lithium diisopropylamide) to deprotonate the piperidine nitrogen selectively .
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Monitoring reaction progress via TLC or in situ FTIR to terminate the reaction at optimal conversion .
Q. What analytical approaches address stereochemical inconsistencies in the final product?
Chiral HPLC with cellulose-based columns can separate enantiomers, while X-ray crystallography confirms absolute configuration . For diastereomers, NOESY NMR identifies spatial interactions between the pyridinyl-ethyl chain and piperidine ring protons . Computational modeling (e.g., DFT) predicts steric effects of substituents on ring conformation .
Q. How do solvent polarity and temperature influence the compound’s stability in aqueous solutions?
Stability studies in buffered solutions (pH 7.4) show that polar aprotic solvents (e.g., DMSO) stabilize the carboxylate group, while protic solvents (e.g., water) accelerate hydrolysis at elevated temperatures (>40°C) . Kinetic assays using UV-Vis spectroscopy (λ = 260–280 nm) track degradation rates, with Arrhenius plots estimating activation energy for decomposition .
Methodological and Safety Considerations
Q. What precautions are necessary when handling this compound in laboratory settings?
- Use respiratory protection (N95 masks) and nitrile gloves to prevent inhalation or dermal exposure .
- Conduct reactions in fume hoods with eye/face protection, as pyridine derivatives may irritate mucous membranes .
- Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .
Q. How can researchers validate conflicting spectral data for this compound?
Cross-reference multiple techniques:
- Compare experimental NMR shifts with simulated spectra (e.g., ACD/Labs or ChemDraw) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., δ 1.5–2.5 ppm for piperidine methylene groups) .
- Confirm molecular ion peaks via HRMS with <5 ppm mass error .
Data Contradiction and Reproducibility
Q. What factors contribute to variability in reported synthetic yields, and how can reproducibility be improved?
Variations arise from:
- Impurities in starting materials (e.g., residual HCl in ethyl isonipecotate) .
- Inconsistent work-up methods (e.g., aqueous extraction pH affecting carboxylate solubility) . Mitigation strategies include:
- Purifying intermediates via column chromatography (silica gel, 20% EtOAc/hexane) .
- Standardizing reaction conditions (e.g., strict temperature control ±2°C) .
Q. How should researchers interpret discrepancies in biological activity data across studies?
Differences may stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
